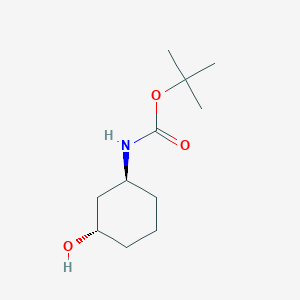
tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate
Overview
Description
“tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of “tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate” consists of a cyclohexyl ring with a hydroxyl group at the 3-position and a carbamate group at the 1-position . The carbamate group is attached to a tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate” include a density of 1.1±0.1 g/cm³, a boiling point of 320.8±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 53.3±0.4 cm³ .Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is vital for determining the substitution of the cyclopentane ring, essential for the synthesis process (Ober, Marsch, Harms, & Carell, 2004).
Trace Level Analysis in Pharmaceuticals
It's used in the characterization and evaluation of trace level genotoxic impurities in pharmaceuticals, specifically in Bictegravir sodium. A novel method involving liquid chromatography-mass spectroscopy has been established for this purpose, proving its significance in pharmaceutical quality control (Puppala, Subbaiah, & Maheswaramma, 2022).
Synthesis of Analogues in Insecticides
This compound is used in synthesizing analogues of insecticides like Thiacloprid and Imidacloprid. It's instrumental in creating spirocyclopropanated analogues of these insecticides, showcasing its utility in agricultural chemistry (Brackmann et al., 2005).
Synthesis of Cytotoxic Compounds
The compound plays a role in synthesizing intermediates with cytotoxic activity against human carcinoma cell lines. This demonstrates its potential in developing therapeutic agents for cancer treatment (Tang et al., 2014).
Preparation of Key Intermediates
It is used in the preparation of key intermediates for the synthesis of factor Xa inhibitors, crucial in medicinal chemistry for developing anticoagulant drugs (Wang, Ma, Reddy, & Hu, 2017).
properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYKMHCKDLTJC-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



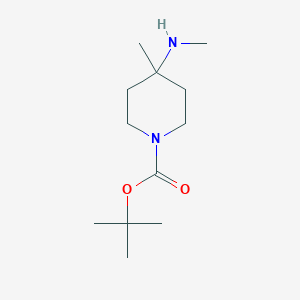
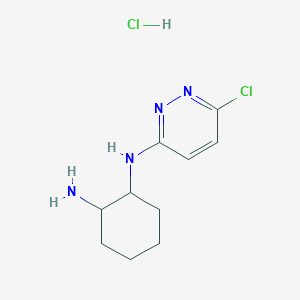
![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)
![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)
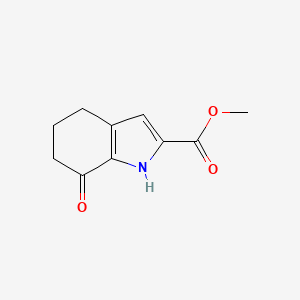
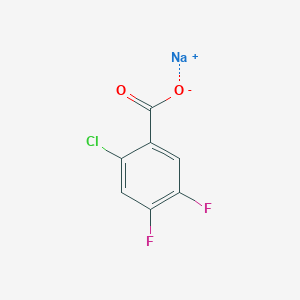

![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)
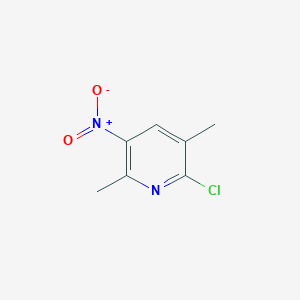
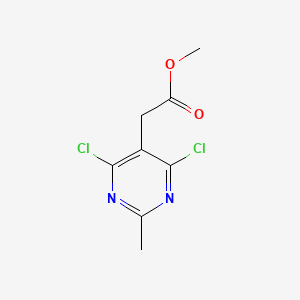

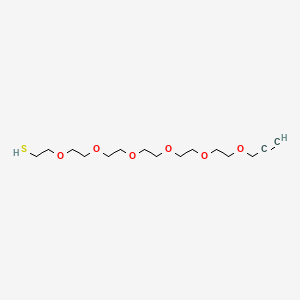
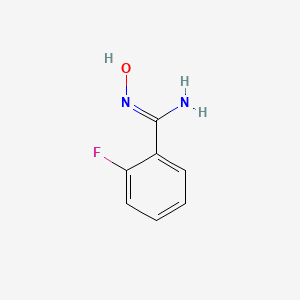
![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)